5-Amino-2,5'bipyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2,5’-bipyrimidine is a heterocyclic compound that consists of two pyrimidine rings connected by a single bond, with an amino group attached to the 5-position of one of the pyrimidine rings.
Mechanism of Action
Target of Action
It’s known that bipyrimidine derivatives can interact with various biological targets, including dna and proteins .
Mode of Action
Bipyrimidine derivatives have been shown to interact with their targets through various mechanisms, such as hydrogen bonding and π–π stacking interactions . These interactions can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
It’s known that bipyrimidine derivatives can influence purine and pyrimidine metabolism , which are crucial for nucleic acid synthesis and cellular energy production.
Pharmacokinetics
The pharmacokinetics of similar bipyridine derivatives have been explored . These studies suggest that the compound’s bioavailability could be influenced by factors such as its chemical structure, formulation, and route of administration.
Result of Action
It’s known that uv radiation can induce the formation of bipyrimidine photoproducts in dna, leading to dna damage . Additionally, some bipyrimidine derivatives have been associated with significant weight reduction, decreased fat mass, and lower plasma cholesterol and glucose levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Amino-2,5’bipyrimidine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
5-Amino-2,5’bipyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the formation of coordination complexes with transition metals . The nature of these interactions is dictated by hydrogen bonding from the amino functionality and by π–π stacking of the bipyridine rings .
Cellular Effects
The effects of 5-Amino-2,5’bipyrimidine on various types of cells and cellular processes are yet to be fully elucidated. It is known that its derivatives can bind to proteins to detect protein aggregation and exhibit significant antioxidant activity . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 5-Amino-2,5’bipyrimidine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potentially influencing enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,5’-bipyrimidine typically involves the Pinner method, where substituted 5-cyanopyrimidines are converted to 5-aminopyrimidines, which are then condensed with acrolein derivatives to form the 2,5-bipyrimidine fragment . Another method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) to yield pyrimido[4,5-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for 5-Amino-2,5’-bipyrimidine are not well-documented in the literature. the scalability of the Pinner method and the acylation-cyclization route suggests that these methods could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,5’-bipyrimidine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted bipyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-2,5’-bipyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand used in coordination chemistry.
5,5’-Diamino-2,2’-bipyridine: Similar to 5-Amino-2,5’-bipyrimidine but with amino groups on both pyrimidine rings.
Pyrimido[4,5-d]pyrimidines: Structurally similar compounds with varied biological activities.
Uniqueness
5-Amino-2,5’-bipyrimidine is unique due to its specific substitution pattern and the presence of an amino group, which imparts distinct chemical reactivity and potential for forming diverse derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-pyrimidin-5-ylpyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c9-7-3-12-8(13-4-7)6-1-10-5-11-2-6/h1-5H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGLDEGXGPUTNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C2=NC=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1866300-19-7 |
Source
|
Record name | [2,5'-bipyrimidin]-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.